Metallic Conductivity vs. Semiconducting Disilicide: Electrical Resistivity Head-to-Head
CrSi exhibits definitive metallic electrical behavior, whereas CrSi₂ is a narrow-gap semiconductor. Bulk CrSi resistivity is approximately 2 × 10⁻⁴ Ω·cm [1]. In contrast, single-crystal CrSi₂ (n-type, carrier concentration ~10¹⁸ cm⁻³) exhibits resistivity exceeding 10 mΩ·cm at room temperature [2]. Sputtered CrSi thin films span 10⁻⁴ to 10³ Ω·cm depending on composition , highlighting both the metallic baseline and the uniquely wide resistivity tunability of the CrSi system unmatched by stoichiometric CrSi₂.
| Evidence Dimension | Electrical Resistivity at Room Temperature |
|---|---|
| Target Compound Data | ~2 × 10⁻⁴ Ω·cm (bulk); 10⁻⁴–10³ Ω·cm (thin film range) |
| Comparator Or Baseline | CrSi₂: >10⁻² Ω·cm (semiconducting, carrier concentration ~10¹⁸ cm⁻³) |
| Quantified Difference | CrSi resistivity is at least 50× lower than CrSi₂; CrSi thin films span 7+ orders of magnitude vs. relatively fixed CrSi₂ values |
| Conditions | Bulk polycrystalline CrSi (Shinoda & Asanabe, 1966); single-crystal CrSi₂ electrical data; reactive magnetron sputtered CrSi thin films |
Why This Matters
Procurement of CrSi vs. CrSi₂ determines whether a metallic conductor or a semiconductor is obtained, which is the primary discriminator for electrode, contact, and resistor applications.
- [1] Shinoda, D.; Asanabe, S. Magnetic Properties of Silicides of Iron Group Transition Elements. J. Phys. Soc. Jpn. 1966, 21 (3), 555. View Source
- [2] Nava, F.; Tien, T.; Tu, K.N. Temperature dependence of semiconducting and structural properties of Cr-Si thin films. J. Appl. Phys. 1985, 57 (6), 2018. View Source
